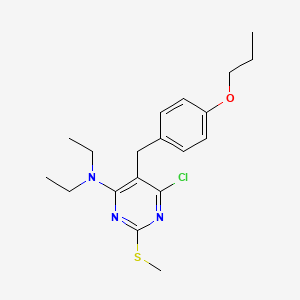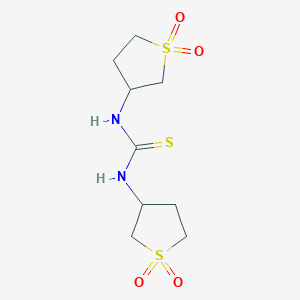![molecular formula C25H21N3O3 B11615656 5-(4-methoxyphenyl)-1,3-dimethyl-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11615656.png)
5-(4-methoxyphenyl)-1,3-dimethyl-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a pyrrolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base, followed by cyclization with naphthalene-1-amine under acidic conditions . The reaction is usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and neuroprotective agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and photochromic materials.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cell signaling pathways by interacting with key proteins involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-METHOXYPHENYL)-1H-INDOLE: Shares the methoxyphenyl group but has an indole core instead of a pyrrolopyrimidine core.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Similar structure with an imidazole core.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share the pyrimidine core and exhibit similar pharmacological activities.
Uniqueness
The uniqueness of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its combination of a methoxyphenyl group, a naphthyl group, and a pyrrolopyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the naphthyl group enhances its ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes .
Propiedades
Fórmula molecular |
C25H21N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-1,3-dimethyl-6-naphthalen-1-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H21N3O3/c1-26-21-15-28(20-10-6-8-16-7-4-5-9-19(16)20)23(17-11-13-18(31-3)14-12-17)22(21)24(29)27(2)25(26)30/h4-15H,1-3H3 |
Clave InChI |
FJHSAWFPLFBQQB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11615575.png)
![ethyl 6-[5-({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]-6-oxohexanoate](/img/structure/B11615576.png)
![(6Z)-3-(benzylsulfanyl)-6-({1-[2-(4-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11615581.png)
![4-[3-(3,4-Dimethoxy-phenyl)-11-(4-fluoro-phenyl)-1-hydroxy-2,3,4,11-tetrahydro-dibenzo[b,e][1,4]diazep in-10-yl]-4-oxo-butyric acid](/img/structure/B11615595.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615596.png)
![4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11615599.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11615606.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615620.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615621.png)

![Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-](/img/structure/B11615633.png)


![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11615662.png)
